

"2-Amino-2-(3-chlorophenyl)ethanol" physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-2-(3-chlorophenyl)ethanol
Cat. No.:	B068192

[Get Quote](#)

An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)ethanol

Introduction

2-Amino-2-(3-chlorophenyl)ethanol is a chiral organic compound that serves as a valuable building block in stereoselective synthesis. Its structural features, including a chiral center, an amino group, and a hydroxyl group, make it a versatile intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available experimental and predicted data. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Properties and Identifiers

The compound is identified by several key parameters that are crucial for its procurement, handling, and application in research and synthesis.

Identifier	Value
IUPAC Name	2-Amino-2-(3-chlorophenyl)ethanol
Molecular Formula	C ₈ H ₁₀ CINO[1][2][3]
Molecular Weight	171.62 g/mol [1][2][3]
CAS Number	179811-63-3 (for racemate)[2]
663611-73-2 (for (S)-isomer)[1][3][4]	
MDL Number	MFCD12827190[2]

Physicochemical Data

The physicochemical properties of **2-Amino-2-(3-chlorophenyl)ethanol** are summarized below. It is important to note that some of the available data are predicted values and should be confirmed experimentally.

Physical Properties

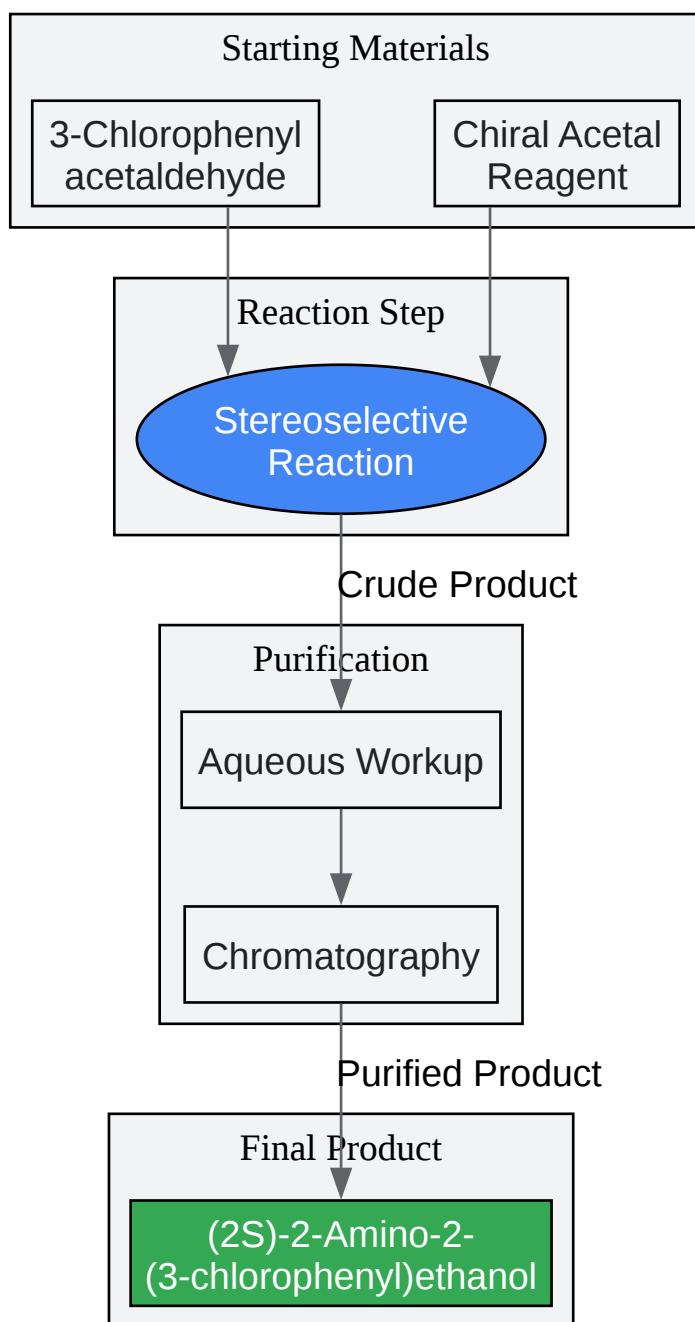
Property	Value	Source
Appearance	Colorless to slightly yellow liquid (for (S)-isomer)	[1]
Boiling Point	> 200 °C[1]	Experimental
316.8 ± 27.0 °C[1]	Predicted	
Melting Point	> 25 °C[1]	Experimental
Density	1.260 ± 0.06 g/cm ³ [1]	Predicted
Solubility	Soluble in water and common organic solvents.[1]	General

Chemical Properties

Property	Value	Source
pKa	12.40 ± 0.10 [1]	Predicted
Storage Conditions	Keep in a dark place, under an inert atmosphere, at 2-8 °C. [2] [5]	Supplier Data

Computational Data

Property	Value	Source
Topological Polar Surface Area (TPSA)	46.25 Å ²	[6]
LogP	2.0946	[6]
Hydrogen Bond Donors	2	[6]
Hydrogen Bond Acceptors	2	[6]
Rotatable Bonds	2	[6]


Experimental Protocols and Synthesis

As a key chiral intermediate, the synthesis of enantiomerically pure **2-Amino-2-(3-chlorophenyl)ethanol** is of significant interest.

Synthesis Methodology

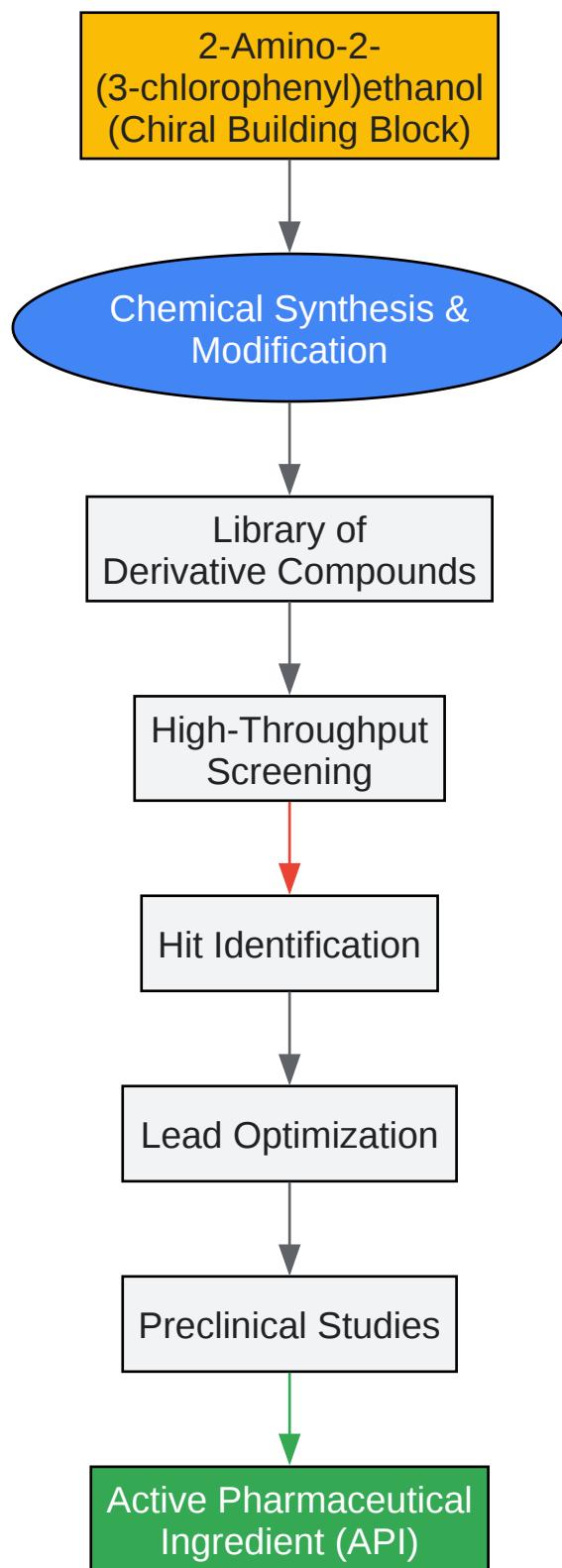
A common synthetic route involves the reaction of a carbonyl compound with a chiral reagent. One described method is the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent to produce the desired product.[\[1\]](#) While detailed experimental procedures for this specific transformation are proprietary or found within patent literature, a generalized workflow can be conceptualized.

Another relevant approach is the biocatalytic synthesis used for similar molecules, such as (S)-2-chloro-1-(3-chlorophenyl)ethanol, which is a precursor for an anticancer drug candidate.[\[7\]](#) This involves the enzymatic reduction of a corresponding ketone, offering high enantioselectivity.[\[7\]](#)

[Click to download full resolution via product page](#)

Figure 1. Generalized workflow for the synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol.

Analytical Characterization


Characterization of **2-Amino-2-(3-chlorophenyl)ethanol** typically involves a suite of analytical techniques to confirm its structure and purity. While specific spectral data for this compound is

not publicly available in the search results, suppliers indicate the availability of data from methods such as NMR, HPLC, and LC-MS.[2] For structurally related compounds, IR spectroscopy shows characteristic peaks for O-H (around 3400 cm^{-1}) and N-H stretches.[8][9]

Applications in Research and Development

2-Amino-2-(3-chlorophenyl)ethanol is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chirality is crucial for creating stereospecific drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause adverse effects.

No specific signaling pathways involving this molecule have been detailed. However, its role as a building block for drug candidates places it at a critical position in the drug discovery pipeline.

[Click to download full resolution via product page](#)

Figure 2. Logical relationship showing the role of the compound in a drug discovery workflow.

Safety and Handling

Under normal conditions of use, **2-Amino-2-(3-chlorophenyl)ethanol** is not considered significantly toxic.^[1] However, as with many organic compounds, it may cause irritation to the skin, eyes, and respiratory tract.^[1] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn, and work should be conducted in a well-ventilated area.^[1] In case of significant exposure or ingestion, immediate medical attention should be sought.^[1] For transportation and storage, it is essential to prevent leakage and avoid contact with ignition sources.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 3. 1stsci.com [1stsci.com]
- 4. theclinivex.com [theclinivex.com]
- 5. 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. minio.scielo.br [minio.scielo.br]
- To cite this document: BenchChem. ["2-Amino-2-(3-chlorophenyl)ethanol" physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b068192#2-amino-2-3-chlorophenyl-ethanol-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com